4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is a compound that features an indole moiety attached to a cyclohexene ring with a dimethylamine substituent. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions in methanol, yielding the desired indole product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 4-(1H-indol-3-yl)-N,N-dimethylcyclohexanamine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is unique due to its combination of an indole moiety with a cyclohexene ring and a dimethylamine substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-9-7-12(8-10-13)15-11-17-16-6-4-3-5-14(15)16/h3-7,11,13,17H,8-10H2,1-2H3 |
InChI Key |
OLBSGDZXLHSPOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.